4,5-Dimethoxy-2-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 3,4-Dimethoxy-2-methylpyridine involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline . The synthesis of 2,5-Dimethoxy-4-methylamphetamine (STP / DOM) has also been reported, which involves the preparation of STP (DOM) in Pihkal .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. It involves the oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Scientific Research Applications
1. Photodimerization Studies
One of the notable applications of 4,5-Dimethoxy-2-methylpyridine is in photodimerization studies. Taylor and Kan (1963) conducted research on the photochemical dimerization of various 2-aminopyridines and 2-pyridones, including compounds structurally similar to this compound. This study explored the chemical and physical properties of the resulting dimers, contributing to the understanding of the behavior of such compounds under UV irradiation (Taylor & Kan, 1963).
2. Synthesis of Fine Chemical
2. Synthesis of Fine Chemicals
This compound also plays a role in the synthesis of fine chemicals. For instance, Fan (2008) explored the synthesis of 2-chloro-3-amino-4-methylpyridine using 4,4-dimethoxy-2-butanone and malononitrile. The study provided insights into the potential applications of derivatives of this compound in chemical synthesis (Fan, 2008).
3. Applications in Heterocyclic Chemistry
Research by Janin et al. (1999) on the O-methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones, including derivatives similar to this compound, indicated its importance in the preparation of new heterocyclic compounds. These compounds hold potential for various biological activities, thus highlighting the versatility of this compound in medicinal chemistry (Janin et al., 1999).
4. Interaction with Metal Ions
The compound's interactions with metal ions have been studied, particularly in gas-phase ion-molecule complexes. Isbell and Brodbelt (1996) investigated the binding of the dimethoxy borinium ion to several substituted pyridines, revealing insights into steric effects and the influence of different substituents on binding affinity. This research is crucial for understanding the molecular behavior of this compound in complex environments (Isbell & Brodbelt, 1996).
Safety and Hazards
Properties
IUPAC Name |
4,5-dimethoxy-2-methylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(10-2)8(11-3)5-9-6/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILXOSUXPQMLND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20595403 | |
Record name | 4,5-Dimethoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62885-48-7 | |
Record name | 4,5-Dimethoxy-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20595403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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